3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
- It is also known by other names, including Shorbic Acid , 3-Methoxyphloretic Acid , and Dihydroconiferylic Acid .
- The compound features a pyrazole ring and an aldehyde functional group.
- Its molecular weight is approximately 196.2 g/mol, and it appears as white crystalline or powder-like material.
- It has applications in various fields due to its stability and biological activity.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: is an organic compound with the chemical formula CHNO.
Preparation Methods
- One common synthetic route involves starting with benzyl alcohol and proceeding through several steps:
Bromination: Benzyl alcohol reacts with bromoacetone to introduce the acetone group.
Tosylation: The resulting product reacts with p-toluenesulfonic acid to form the corresponding tosylate.
Ketone Reduction: The tosylate undergoes a reductive reaction with ethylene glycol to yield the corresponding ethylene glycol ester.
Amide Formation: The ethylene glycol ester reacts with an amino acid under basic conditions, leading to the target compound, 3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.
- This compound’s amino acid-like properties make it useful for peptide synthesis.
Chemical Reactions Analysis
- Common reagents include acids, bases, and alcohol derivatives.
- Major products depend on the specific reaction conditions.
3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: can participate in various organic reactions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its antioxidant properties and as a precursor to other metabolites.
Medicine: Relevant due to its potential health benefits.
Industry: Employed in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets.
- Further research is needed to elucidate specific molecular pathways.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, you can compare this compound with related pyrazole derivatives.
- Highlight its uniqueness based on structural features, reactivity, and applications.
Properties
CAS No. |
618098-46-7 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
NWPXEYXFTLQUEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C=O |
Origin of Product |
United States |
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